molecular formula C10H9NO2S B3125635 Methyl 2-methylbenzo[d]thiazole-5-carboxylate CAS No. 32770-98-2

Methyl 2-methylbenzo[d]thiazole-5-carboxylate

Cat. No.: B3125635
CAS No.: 32770-98-2
M. Wt: 207.25 g/mol
InChI Key: MSNFOUCVUZMALD-UHFFFAOYSA-N
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Description

Methyl 2-methylbenzo[d]thiazole-5-carboxylate (CAS: 32770-98-2) is a heterocyclic compound with the molecular formula C₁₀H₉NO₂S and a molecular weight of 207.249 g/mol. It is a benzo[d]thiazole derivative featuring a methyl group at position 2 and a methoxycarbonyl group at position 5 (Figure 1). This compound is primarily used in research settings, particularly in medicinal chemistry and drug discovery, due to its structural versatility . Key properties include:

  • Purity: >95% (as per quality control data).
  • Storage: Stable at -80°C (6 months) or -20°C (1 month) in solution form.

Properties

IUPAC Name

methyl 2-methyl-1,3-benzothiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c1-6-11-8-5-7(10(12)13-2)3-4-9(8)14-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSNFOUCVUZMALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266789
Record name Methyl 2-methyl-5-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32770-98-2
Record name Methyl 2-methyl-5-benzothiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32770-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-methyl-5-benzothiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-methylbenzo[d]thiazole-5-carboxylate typically involves the cyclization of thioamide derivatives with appropriate reagents. One common method includes the reaction of 2-aminothiophenol with methyl chloroformate under basic conditions to form the desired thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions. For example, the use of copper-catalyzed reactions under microwave heating has been reported to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methylbenzo[d]thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene or thiazole rings .

Scientific Research Applications

Methyl 2-methylbenzo[d]thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to the biological activity of the thiazole ring.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given the thiazole ring’s presence in many bioactive molecules.

    Industry: It is used in the production of dyes, pigments, and other materials due to its stable chemical structure.

Mechanism of Action

The mechanism of action of Methyl 2-methylbenzo[d]thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, which could explain its potential neuroprotective effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Structural analogues of methyl 2-methylbenzo[d]thiazole-5-carboxylate vary in substituent type, position, and heterocyclic framework. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents/Modifications Melting Point (°C) Yield (%) Key Applications/Notes Reference
Methyl 4-(dibromomethyl)-2-(2-fluorophenyl)thiazole-5-carboxylate Dibromomethyl at C4, 2-fluorophenyl at C2 132–134 70 Antiviral activity; characterized by NMR, IR, ESIMS
Methyl 5-methylbenzo[d]thiazole-2-carboxylate Methyl at C5, methoxycarbonyl at C2 (positional isomer) N/A N/A Research applications; positional isomer with distinct reactivity
Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate Chloro at C2, ethoxycarbonyl at C5 N/A N/A Pharmaceutical intermediate; halogen substitution enhances electrophilicity
Methyl 2-(diphenylamino)-4-phenylthiazole-5-carboxylate Diphenylamino at C2, phenyl at C4 N/A N/A X-ray crystallography studies; electron-rich substituents alter electronic properties
Ethyl 4-methyl-2-phenylthiazole-5-carboxylate Phenyl at C2, methyl at C4 N/A N/A Anti-Candida activity; synthesized via thiobenzamide condensation

Notes:

  • Halogen vs. Methyl Substitution : Chloro substituents (e.g., in Ethyl 2-chlorobenzo[d]thiazole-5-carboxylate) increase electrophilicity at C2, favoring nucleophilic aromatic substitution, whereas methyl groups enhance steric hindrance .

Physicochemical Properties

  • Melting Points : Substituents significantly affect melting points. For example, dibromomethyl and fluorophenyl groups increase melting points (132–144°C), whereas methoxy groups reduce them (104–106°C) .
  • Solubility: Methoxycarbonyl groups enhance solubility in polar solvents like methanol, critical for in vitro assays .

Biological Activity

Methyl 2-methylbenzo[d]thiazole-5-carboxylate is a compound belonging to the thiazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, particularly in medicine and pharmacology.

Overview of Thiazole Derivatives

Thiazole derivatives, including this compound, have been extensively studied for their antioxidant , analgesic , anti-inflammatory , antimicrobial , antifungal , antiviral , diuretic , anticonvulsant , and neuroprotective properties. These compounds are recognized for their ability to influence various biochemical pathways and cellular processes, making them valuable in medicinal chemistry .

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : Thiazole derivatives have been shown to inhibit enzymes like xanthine oxidase, which is involved in purine metabolism. This inhibition can lead to reduced oxidative stress and inflammation .
  • Cell Signaling Modulation : The compound influences cell signaling pathways, affecting gene expression and cellular metabolism. For instance, it has demonstrated cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation .
  • Receptor Interaction : Thiazole derivatives interact with various receptors in biological systems, leading to significant physiological effects .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including bacteria and fungi. Studies indicate that thiazole derivatives exhibit potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer) through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Type of Cancer Cell Line Mechanism of Action IC50 Value
Liver CancerHepG-2Induction of apoptosis25 µM
Lung CancerA549Cell cycle arrest30 µM

Antioxidant Activity

The antioxidant properties of this compound contribute significantly to its biological profile. By scavenging free radicals and reducing oxidative stress, it may help mitigate cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics, indicating its potential as a novel antibacterial agent .
  • Cancer Cell Line Evaluation : In another investigation, the compound was tested on multiple cancer cell lines. The results showed that it effectively inhibited cell growth and induced apoptosis in a dose-dependent manner, reinforcing its candidacy for further development as an anticancer drug .

Q & A

Basic: What are the established synthetic routes for Methyl 2-methylbenzo[d]thiazole-5-carboxylate?

Methodological Answer:
The synthesis typically involves cyclization reactions using precursors like dimethyl acetone-1,3-dicarboxylate. A common method includes:

Reaction with sulfuryl chloride at 0°C to form an intermediate.

Cyclization with thiourea in methanol under reflux, followed by neutralization with K₂CO₃ to precipitate the product .

Purification via filtration and recrystallization.
Yields of ~85% and purity >95% are reported for analogous thiazole carboxylates using this protocol . Alternative catalysts like nano-ZnO or mesoporous titania-alumina mixed oxides (MTAMO) in DMF may enhance reaction efficiency for related benzoxazole derivatives .

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:
Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR identifies methyl groups (δ ~3.6 ppm for ester methyl) and aromatic protons.
    • ¹³C NMR confirms carbonyl (C=O, ~165–170 ppm) and thiazole ring carbons .
  • Infrared Spectroscopy (IR): Peaks at ~1718 cm⁻¹ (ester C=O) and ~1541 cm⁻¹ (C=N in thiazole) .
  • Mass Spectrometry (MS): ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ for C₁₀H₉NO₂S: 224.05) .
  • Elemental Analysis: Matches calculated vs. experimental C, H, N, S content (e.g., C: 53.79%, H: 4.06%) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening: Nano-ZnO increases reaction rates for benzoxazole derivatives by 20% compared to traditional methods .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing side products .
  • Temperature Control: Gradual warming after sulfuryl chloride addition minimizes exothermic side reactions .
  • Purification Techniques: Column chromatography (silica gel, ethyl acetate/hexane) resolves impurities in structurally similar thiazoles .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:
Contradictions in activity data (e.g., antiviral vs. anticancer efficacy) may arise from:

  • Substituent Effects: Modifying the ester group (e.g., methyl to isopropyl) alters bioavailability and target binding. For example, replacing the methyl ester with a carbonate prodrug improved solubility and selectivity in HCC cell lines by >450-fold .
  • Assay Variability: Standardize cell-based assays (e.g., YFV inhibition in Vero cells ) and use positive controls (e.g., ribavirin).
  • Metabolic Stability: Evaluate microsomal stability to identify active vs. metabolized forms. Methylthio ester analogues of related thiazoles showed improved half-lives (t₁/₂ > 2 hours) .

Basic: What biological activities are associated with this compound and its derivatives?

Methodological Answer:

  • Anticancer Activity: Tri-substituted aminothiazole derivatives (e.g., isopropyl 4-(pyrazin-2-yl)-2-(pyrimidin-2-ylamino)thiazole-5-carboxylate) show EC₅₀ values as low as 0.11 µM in hepatocellular carcinoma (HCC) models .
  • Antiviral Activity: Dibromomethyl-substituted analogues (e.g., methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate) inhibit flaviviruses (e.g., yellow fever virus) with IC₅₀ ~1 µM .
  • Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position enhance potency against viral proteases .

Advanced: What computational or experimental methods elucidate the binding mechanisms of this compound?

Methodological Answer:

  • Molecular Docking: Simulations with viral envelope proteins (e.g., flavivirus E protein) identify key interactions (e.g., hydrogen bonding with Lys-128) .
  • X-ray Crystallography: Co-crystallization with target enzymes (e.g., GLP1 receptor ) validates binding poses.
  • Pharmacophore Modeling: Maps essential functional groups (e.g., ester carbonyl as hydrogen bond acceptor) for activity .

Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

  • Stability: Susceptible to hydrolysis in aqueous media; store desiccated at -20°C.
  • Light Sensitivity: Protect from UV exposure to prevent degradation of the thiazole ring .
  • Solubility: Soluble in DMSO (≥10 mM) for in vitro assays; use freshly prepared solutions to avoid precipitation .

Advanced: How can researchers design derivatives to overcome metabolic instability?

Methodological Answer:

  • Prodrug Strategies: Convert methyl esters to carbonate prodrugs (e.g., compound 24 in ) to enhance solubility and delay hepatic metabolism.
  • Isosteric Replacement: Replace labile ester groups with amides or heterocycles (e.g., pyrimidine) to improve metabolic half-life .
  • In Silico ADMET Prediction: Tools like SwissADME predict logP and CYP450 interactions to guide synthetic prioritization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-methylbenzo[d]thiazole-5-carboxylate
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Methyl 2-methylbenzo[d]thiazole-5-carboxylate

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